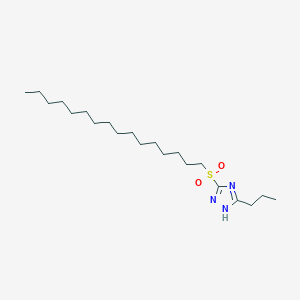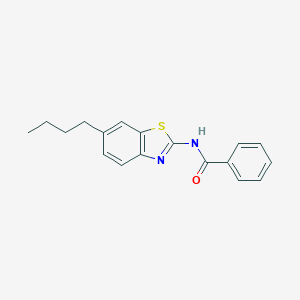![molecular formula C29H26F3N3O5 B316062 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B316062.png)
2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenyl and ethoxy groups. The final step involves the acylation of the amide group with the trifluoromethyl phenyl acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Products include phenolic compounds and quinones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2,3-dibromo-6-ethoxyphenoxy]acetamide
- 2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2,3-dichloro-6-ethoxyphenoxy]acetamide
Uniqueness
The uniqueness of 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly valuable in medicinal chemistry, where the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
属性
分子式 |
C29H26F3N3O5 |
|---|---|
分子量 |
553.5 g/mol |
IUPAC 名称 |
2-[4-(5-acetyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C29H26F3N3O5/c1-3-39-23-14-19(27-25(17(2)36)26(34-28(38)35-27)18-8-5-4-6-9-18)12-13-22(23)40-16-24(37)33-21-11-7-10-20(15-21)29(30,31)32/h4-15,27H,3,16H2,1-2H3,(H,33,37)(H2,34,35,38) |
InChI 键 |
CUHYOTCAGAVFTN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-(3,4-dichlorophenyl)-5-(2-methoxyphenyl)-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315980.png)
![N-{4-[3-acetyl-5-{2-[(2-fluorobenzyl)oxy]phenyl}-1-(4-methylphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B315981.png)
![N-{4-[3-acetyl-1-(3,4-dichlorophenyl)-5-(2-ethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B315982.png)
![N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B315983.png)
![1-{1-(3,4-dimethylphenyl)-5-(1H-indol-3-yl)-4-[4-(4-morpholinylmethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315987.png)
![1-{1-(4-chlorophenyl)-5-(2-methoxyphenyl)-4-[4-(4-propionyl-1-piperazinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315988.png)
![1-[4-(3-chloro-4-methoxyphenyl)-5-(2-ethoxyphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B315989.png)
![1-[1-(4-chlorophenyl)-5-(4-ethylphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B315990.png)
![ethyl 4-(3-acetyl-5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)benzoate](/img/structure/B315991.png)
![N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315992.png)
![N-{4-[3-acetyl-5-(4-fluorophenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315993.png)
![N-{4-[3-acetyl-5-(2-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315994.png)


